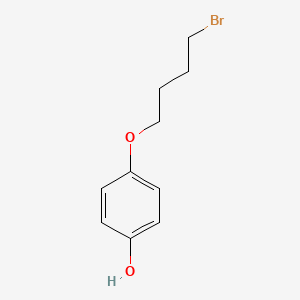

4-(4-Bromo-butoxy)-phenol

描述

Structure

3D Structure

属性

分子式 |

C10H13BrO2 |

|---|---|

分子量 |

245.11 g/mol |

IUPAC 名称 |

4-(4-bromobutoxy)phenol |

InChI |

InChI=1S/C10H13BrO2/c11-7-1-2-8-13-10-5-3-9(12)4-6-10/h3-6,12H,1-2,7-8H2 |

InChI 键 |

WSTXXXZXZBLOCQ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1O)OCCCCBr |

产品来源 |

United States |

Systematic Nomenclature and Advanced Structural Representation in Research Contexts

IUPAC Nomenclature Applications for Structural Clarity in Complex Syntheses

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring clarity and avoiding ambiguity. For 4-(4-Bromo-butoxy)-phenol, the IUPAC name is 4-(4-bromobutoxy)phenol . sigmaaldrich.com This name clearly delineates the structural components: a phenol (B47542) ring substituted at the fourth position with a butoxy group, which in turn is substituted at its fourth carbon with a bromine atom. In the context of more complex syntheses, where this molecule is a fragment of a larger structure, this systematic nomenclature is crucial. For instance, in the synthesis of derivatives, the core name "4-(4-bromobutoxy)phenyl" is used as a root to name the resulting complex molecules, such as (E)-1-[4-(4-bromobutoxy)phenyl]-3-phenylprop-2-en-1-one. researchgate.net

Computational Models for Structural Analysis and Conformation Studies

Computational chemistry provides powerful tools for understanding the three-dimensional structure and conformational flexibility of molecules like this compound. Methods such as Density Functional Theory (DFT) can be employed to predict stable conformations and analyze electronic properties. While specific computational studies on this compound are not extensively reported in the provided results, related studies on similar structures highlight the importance of such analyses. For example, DFT studies on analogous compounds have been used to understand transition states in reactions. Conformational analysis of the flexible butoxy chain is particularly important, as its spatial arrangement can influence reaction outcomes and interactions with other molecules. The rotation around the various single bonds in the butoxy chain leads to multiple possible conformers, and computational models can help identify the most energetically favorable ones. ethz.ch

Interactive Data Table: Physicochemical Properties and Identifiers

| Property/Identifier | Value |

| IUPAC Name | 4-(4-bromobutoxy)phenol sigmaaldrich.com |

| Molecular Formula | C10H13BrO2 |

| Molecular Weight | 245.11 g/mol |

| CAS Number | 66619-92-9 bldpharm.com |

| SMILES | C1=CC(=CC=C1OCCCCBr)O |

| InChI Key | SOKVQCYEDUGTEI-UHFFFAOYSA-N |

Synthetic Methodologies for the Preparation of 4 4 Bromo Butoxy Phenol

Bromination Strategies for Terminal Alkane Moieties

While the most direct synthesis of 4-(4-bromo-butoxy)-phenol involves using a pre-brominated alkylating agent like 1,4-dibromobutane (B41627), an alternative pathway involves the O-alkylation of hydroquinone (B1673460) with a diol (1,4-butanediol) or a protected alcohol, followed by the conversion of the terminal hydroxyl group into a bromide.

The conversion of a primary alcohol to an alkyl bromide is a standard transformation in organic synthesis. Several reagents can accomplish this, including:

Hydrogen Bromide (HBr): Reacting the alcohol with concentrated aqueous HBr, often with a catalyst like sulfuric acid, proceeds via an SN2 mechanism for primary alcohols.

Phosphorus Tribromide (PBr₃): This reagent provides a reliable method for converting primary and secondary alcohols to the corresponding alkyl bromides under milder conditions than HBr. The reaction typically occurs in an inert solvent like diethyl ether or dichloromethane.

Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃): Known as the Appel reaction, this method converts alcohols to alkyl bromides under mild, neutral conditions, which is advantageous for sensitive substrates.

Direct bromination of a terminal C-H bond in an alkane chain (radical bromination) using reagents like N-bromosuccinimide (NBS) or Br₂ with light is generally not selective for primary positions. youtube.com Radical stability favors the formation of tertiary, then secondary, and finally primary radicals, making it difficult to selectively brominate the terminal carbon of the butyl chain. youtube.com Therefore, this method is not a practical approach for the synthesis of this compound.

Multi-Step Synthesis Pathways from Simpler Precursors

A practical multi-step synthesis of this compound typically starts from hydroquinone and 1,4-dibromobutane. The key is to control the stoichiometry to favor the mono-alkylation product.

Pathway 1: Direct Mono-alkylation of Hydroquinone

Deprotonation: Hydroquinone is treated with a base, such as potassium carbonate, in a suitable solvent like acetone or acetonitrile. To favor mono-deprotonation, slightly more than one equivalent of base could be used, but in practice, an excess of hydroquinone is the primary control strategy.

Alkylation: 1,4-dibromobutane is added to the reaction mixture, typically slowly or dropwise at an elevated temperature (reflux). researchgate.net Using a large excess of hydroquinone (e.g., 5-10 equivalents) minimizes the formation of the di-alkylation byproduct, 1,4-bis(4-hydroxyphenoxy)butane.

Purification: After the reaction is complete, the excess hydroquinone must be separated from the desired mono-alkylated product and the di-alkylated byproduct. This is usually achieved by column chromatography.

A patent for a similar compound, 4-butoxyphenol, describes an alternative pathway involving a protection-alkylation-deprotection sequence to ensure mono-substitution. google.com This strategy could be adapted for this compound.

Pathway 2: Protection-Alkylation-Deprotection

Mono-protection: One of the hydroxyl groups of hydroquinone is protected, for example, as an acetate ester by reacting it with a reagent like chloroacetyl chloride. google.com

Alkylation: The remaining free phenolic hydroxyl group is then alkylated with 1,4-dibromobutane using standard Williamson ether synthesis conditions (e.g., K₂CO₃ in an organic solvent).

Deprotection: The protecting group is removed by hydrolysis under basic conditions to yield the final product, this compound. google.com

This multi-step approach offers better control and potentially higher yields of the desired mono-substituted product, avoiding the difficult separation of products from a large excess of starting material.

Green Chemistry Principles in Synthetic Route Design and Optimization

The traditional synthesis of this compound is typically achieved through the Williamson ether synthesis. This method involves the reaction of a phenol (B47542) with an alkyl halide in the presence of a base. While effective, conventional approaches often utilize hazardous solvents, stoichiometric amounts of strong bases, and can generate significant waste. The application of green chemistry principles aims to address these shortcomings by designing more environmentally benign and efficient synthetic routes.

The Williamson ether synthesis for this compound likely proceeds by reacting hydroquinone with 1,4-dibromobutane under basic conditions. A key challenge in this synthesis is achieving mono-alkylation to favor the desired product over the di-substituted byproduct.

Key Green Chemistry Considerations:

Prevention of Waste: The ideal synthesis should be designed to produce the desired product with minimal byproducts. In the case of this compound synthesis from hydroquinone and 1,4-dibromobutane, controlling the stoichiometry and reaction conditions is crucial to minimize the formation of 1,4-bis(4-hydroxyphenoxy)butane.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The Williamson ether synthesis, in principle, has good atom economy, with the main byproduct being a salt.

Use of Safer Solvents and Auxiliaries: Traditional Williamson ether synthesis often employs volatile and hazardous organic solvents like dimethylformamide (DMF) or acetonitrile. Green chemistry encourages the use of safer alternatives such as water, ethanol, or even solvent-free conditions.

Energy Efficiency: The use of alternative energy sources like microwave irradiation and ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

Use of Catalysis: Phase-transfer catalysts (PTCs) are particularly relevant to the green synthesis of ethers. PTCs can facilitate the reaction between reactants in immiscible phases (e.g., an aqueous phase containing the base and an organic phase containing the phenol and alkyl halide), eliminating the need for harsh, anhydrous conditions and often allowing for the use of milder bases and lower temperatures. researchgate.netcrdeepjournal.org

Research Findings in Green Synthetic Methodologies:

While a specific green synthesis protocol for this compound is not extensively detailed in the available literature, inferences can be drawn from studies on analogous Williamson ether syntheses.

Phase-Transfer Catalysis (PTC):

The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide), is a well-established green technique for Williamson ether synthesis. utahtech.edu PTCs work by transporting the phenoxide ion from the aqueous phase to the organic phase, where it can react with the alkyl halide. This approach offers several advantages:

Avoids the need for anhydrous solvents.

Allows the use of less expensive and milder bases like sodium hydroxide (B78521) or potassium carbonate.

Often leads to faster reaction rates and higher yields.

A general procedure for a phase-transfer catalyzed synthesis of a phenol ether would involve stirring the phenol, an alkyl halide, an aqueous solution of a base (like NaOH), and a catalytic amount of a phase-transfer catalyst at a moderate temperature. utahtech.edu

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. researchgate.net In the context of Williamson ether synthesis, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to improved yields and cleaner reactions. The efficient and direct heating of the reaction mixture by microwaves can enhance the rate of the S\textsubscript{N}2 reaction. A potential microwave-assisted synthesis of this compound could involve irradiating a mixture of hydroquinone, 1,4-dibromobutane, a base, and a phase-transfer catalyst in a suitable solvent or under solvent-free conditions.

Ultrasound-Assisted Synthesis:

Sonication, or the use of ultrasound, is another green technique that can enhance reaction rates in heterogeneous systems. The cavitation effect produced by ultrasound can increase the surface area of contact between reactants and promote mass transfer, leading to faster reactions. A combined microwave and ultrasound-assisted Williamson ether synthesis has been reported to be an efficient and ecologically valuable route for preparing ethers in the absence of phase-transfer catalysts. researchgate.netrsc.org

Solvent-Free and Water-Based Systems:

Conducting reactions in the absence of a solvent or in water are cornerstone principles of green chemistry. A patent for the synthesis of 4-butoxyphenol, a related compound, describes a method that involves reacting hydroquinone with a butyl halide in the absence of a solvent initially, followed by hydrolysis. google.com This suggests that a solvent-free approach for the synthesis of this compound could be feasible.

Comparative Analysis of Synthetic Methodologies:

To illustrate the potential benefits of applying green chemistry principles, the following interactive data table provides a hypothetical comparison of different synthetic approaches for the preparation of this compound based on general knowledge of the Williamson ether synthesis.

| Parameter | Conventional Method | Phase-Transfer Catalysis (PTC) | Microwave-Assisted | Ultrasound-Assisted |

| Solvent | DMF, Acetonitrile | Biphasic (e.g., Toluene/Water) | High-boiling polar solvents or solvent-free | Biphasic or aqueous |

| Base | Strong bases (e.g., NaH) | Milder bases (e.g., NaOH, K₂CO₃) | Milder bases (e.g., K₂CO₃) | Milder bases (e.g., NaOH, K₂CO₃) |

| Temperature | Elevated (Reflux) | Room Temp. to moderate heating | Elevated (controlled) | Room Temp. to moderate heating |

| Reaction Time | Hours | Hours | Minutes | Minutes to Hours |

| Energy Input | High | Moderate | Low (efficient heating) | Low |

| Catalyst | None | Quaternary ammonium/phosphonium salts | Often used with PTC | Can be used with or without PTC |

| Waste Generation | High (solvent waste) | Low (recyclable catalyst, less solvent) | Low (minimal solvent) | Low (minimal solvent) |

| Safety | Hazardous solvents, strong bases | Safer solvents and bases | Rapid heating needs control | Localized high energy |

| Yield | Variable | Generally Good to Excellent | Often improved | Often improved |

Detailed Research Findings:

A study on the mono-alkylation of a protected p-aminophenol with 1,2-dibromoethane using potassium carbonate in acetone at reflux for 12 hours reported a 40% yield of the desired product. chemspider.com This highlights the challenge of achieving selective mono-alkylation with dihaloalkanes.

The development of green methodologies for the Williamson ether synthesis is an active area of research. For instance, the use of a recyclable, cotton fabric-supported cationic acrylate polymer as a phase-transfer catalyst has been reported for the synthesis of ethers in a solid-liquid-liquid system. francis-press.com Such innovations in catalyst design are crucial for the industrial application of greener synthetic processes.

Chemical Reactivity and Mechanistic Studies of 4 4 Bromo Butoxy Phenol

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 4-(4-Bromo-butoxy)-phenol is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups through alkylation, acylation, and metal-catalyzed coupling reactions.

The nucleophilic character of the phenoxide ion, readily formed by deprotonation of the hydroxyl group, facilitates its reaction with various electrophiles.

Alkylation: The Williamson ether synthesis is a classic and widely used method for the alkylation of phenols. wikipedia.orgjk-sci.com In this S\textsubscript{N}2 reaction, the phenoxide acts as a nucleophile, attacking an alkyl halide to form an ether linkage. wikipedia.orgmasterorganicchemistry.com For the alkylation of this compound, a base is used to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide. This is followed by the addition of an alkyl halide. The choice of base and solvent is crucial, with common systems including sodium hydroxide (B78521) or potassium carbonate in polar aprotic solvents like DMSO or DMF to minimize side reactions. jk-sci.com Phase-transfer catalysts can also be employed to facilitate the reaction between the aqueous phenoxide and the organic alkyl halide. utahtech.edu

Acylation: The phenolic hydroxyl group can be readily acylated to form esters. This can be achieved through reaction with acyl chlorides or anhydrides. ucalgary.ca The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl produced when using acyl chlorides. nih.gov O-acylation is generally a kinetically controlled process. ucalgary.ca A study on the O-acylation of p-substituted phenols with various alkanoyl chlorides under phase-transfer catalysis conditions demonstrated that the reaction is rapid and efficient, with the esterification being complete within minutes at 0°C. lew.ro The use of trifluoromethanesulfonic acid (TfOH) as a catalyst has also been explored, where low concentrations favor O-acylation, while higher concentrations can lead to C-acylation (Friedel-Crafts reaction) and Fries rearrangement. researchgate.net Another efficient method for the selective O-acylation of phenols utilizes organic salts as acylating reagents, mediated by diethylaminosulfur trifluoride (DAST) at room temperature. rsc.org

| Alkanoyl Chloride | Relative Rate Constant (krel) | Reaction Conditions | Yield |

|---|---|---|---|

| Acetyl chloride | 1.00 | Phenol (B47542), Alkanoyl chloride, 10% NaOH, Dichloromethane, Tetrabutylammonium (B224687) chloride (PTC), 0°C, 5 min | Quantitative |

| Propionyl chloride | 0.65 | High | |

| Butyryl chloride | 0.40 | High | |

| Pivaloyl chloride | 0.05 | High |

Data sourced from a study on the O-acylation of p-substituted phenols under phase-transfer catalysis conditions. lew.ro

Transition metal-catalyzed cross-coupling reactions provide powerful methods for the formation of carbon-heteroatom and carbon-carbon bonds at the phenolic position.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that couples aryl halides with alcohols, thiols, or amines. wikipedia.orgwikipedia.org In the context of this compound, the phenolic hydroxyl group can react with an aryl halide in the presence of a copper catalyst to form a diaryl ether. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications utilize soluble copper catalysts with ligands such as diamines or picolinic acid, allowing the reaction to proceed under milder conditions. nih.govmdpi.com The reaction mechanism is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the diaryl ether. organic-chemistry.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgopenochem.org While primarily used for coupling amines with aryl halides, this methodology has been extended to the coupling of alcohols and phenols to form aryl ethers. wikipedia.orgorganic-chemistry.org The reaction typically employs a palladium catalyst with a sterically hindered phosphine (B1218219) ligand and a strong base. wikipedia.orgrug.nl This method offers a valuable alternative to the Ullmann condensation, often proceeding under milder conditions with a broader substrate scope. organic-chemistry.org

| Reaction | Catalyst | Typical Coupling Partner | Key Features |

|---|---|---|---|

| Ullmann Condensation | Copper (Cu) | Aryl Halide | Forms diaryl ethers; modern methods use ligands for milder conditions. wikipedia.orgnih.gov |

| Buchwald-Hartwig Reaction | Palladium (Pd) | Aryl Halide | Forms aryl ethers; often proceeds under milder conditions than Ullmann. wikipedia.orgorganic-chemistry.org |

Transformations Involving the Terminal Bromine Atom

The terminal primary bromine atom in the butoxy chain of this compound is susceptible to a range of transformations, including nucleophilic substitution, organometallic reagent formation, and radical reactions.

The primary nature of the carbon bearing the bromine atom strongly favors the S\textsubscript{N}2 mechanism for nucleophilic substitution. vernier.com In an S\textsubscript{N}2 reaction, a nucleophile attacks the carbon atom from the backside of the leaving group (the bromine atom) in a concerted step, leading to an inversion of stereochemistry if the carbon is chiral. wikipedia.org The reactivity in S\textsubscript{N}2 reactions is highly sensitive to steric hindrance. askfilo.com Primary alkyl halides, like the terminal bromide in this compound, are the most reactive towards S\textsubscript{N}2 displacement, followed by secondary, with tertiary alkyl halides being largely unreactive due to steric hindrance. askfilo.comdoubtnut.com

The S\textsubscript{N}1 pathway, which proceeds through a carbocation intermediate, is disfavored for primary alkyl halides due to the instability of the primary carbocation that would be formed. askfilo.comdoubtnut.com S\textsubscript{N}1 reactions are favored for tertiary and, to a lesser extent, secondary alkyl halides, particularly in polar protic solvents. reddit.com

| Isomer | Type | SN1 Reactivity | SN2 Reactivity |

|---|---|---|---|

| 1-Bromobutane (B133212) | Primary | Low | High |

| 2-Bromobutane | Secondary | Moderate | Moderate |

| 2-Bromo-2-methylpropane (tert-Butyl bromide) | Tertiary | High | Very Low |

| 1-Bromo-2-methylpropane (Isobutyl bromide) | Primary | Low | Moderate (less than 1-bromobutane due to branching) |

This table illustrates the general trends in reactivity for primary, secondary, and tertiary alkyl bromides in SN1 and SN2 reactions. askfilo.comdoubtnut.comaskfilo.com

The terminal bromine atom can be converted into an organometallic species, most notably a Grignard reagent. This is achieved by reacting this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comwikipedia.org It is crucial to protect the acidic phenolic hydroxyl group prior to the formation of the Grignard reagent, as the highly basic Grignard reagent would be quenched by the acidic proton. mnstate.edu

Once formed, the Grignard reagent, 4-(4-magnesiobromobutoxy)-phenol (with a protected phenol), serves as a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. mnstate.edu For instance, it can react with aldehydes, ketones, and esters. masterorganicchemistry.com

Furthermore, the Grignard reagent can be a precursor in Suzuki-Miyaura cross-coupling reactions. nih.gov While the classic Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organohalide, variations exist where a Grignard reagent can be used. rsc.org

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | Anhydrous diethyl ether or THF | Solvates and stabilizes the Grignard reagent. adichemistry.comwikipedia.org |

| Atmosphere | Inert (e.g., nitrogen or argon) | Prevents reaction with atmospheric oxygen and moisture. wikipedia.org |

| Magnesium | Activated (e.g., with iodine or 1,2-dibromoethane) | Removes the passivating magnesium oxide layer. adichemistry.comwikipedia.org |

| Substrate | Must be free of acidic protons | The Grignard reagent is a strong base and will be quenched by acidic protons. mnstate.edu |

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a carbon-centered radical. This can be initiated by radical initiators or by photoredox catalysis. bohrium.comnih.gov

One important radical reaction involving alkyl bromides is Atom Transfer Radical Addition (ATRA). In this process, a radical is generated from the bromoalkane, which then adds to an alkene. The resulting radical then abstracts a bromine atom from another molecule of the bromoalkane, propagating the radical chain. rsc.org Recent advances have utilized photoredox catalysis, for example with gold(I) complexes, to mediate the bromine atom transfer from nonactivated bromoalkanes under mild conditions. nih.govacs.org This methodology allows for the formation of new carbon-carbon and carbon-bromine bonds. acs.org

| Catalyst System | Initiation | Key Intermediate | Transformation |

|---|---|---|---|

| Au(I) bisphosphine complexes | UVA light | Alkyl radical | Intramolecular cyclization or intermolecular addition to alkenes. nih.govacs.org |

| Ir(ppy)3 / IMesCuBr | Visible light | Fluoroalkyl radical | Addition of fluorinated alkyl bromides to alkenes. rsc.org |

Reactivity Profiles of the Butoxy Spacer Chain

The butoxy spacer chain in this compound is the primary site of reactivity, with the terminal bromine atom serving as a good leaving group for nucleophilic substitution reactions. The reactivity of this chain is significantly influenced by the presence of the phenolic hydroxyl group, which can act as an internal nucleophile, and by external nucleophiles.

One of the most significant reactions of this compound is its propensity to undergo intramolecular cyclization . In the presence of a base, the phenolic hydroxyl group is deprotonated to form a more nucleophilic phenoxide ion. This phenoxide can then attack the electrophilic carbon atom bearing the bromine, leading to the formation of a cyclic ether, specifically a benzofuran (B130515) derivative. This intramolecular variant of the Williamson ether synthesis is a common and efficient method for the formation of five- and six-membered heterocyclic rings. The four-carbon length of the butoxy spacer is well-suited for the formation of a thermodynamically stable six-membered ring.

The butoxy chain can also participate in intermolecular nucleophilic substitution reactions . In the presence of external nucleophiles, such as amines, thiols, or other alkoxides, the bromine atom can be displaced to form a variety of substituted ethers, amines, and thioethers. The efficiency of these reactions is dependent on the nucleophilicity of the attacking species and the reaction conditions. The primary nature of the alkyl bromide favors an S(_N)2 mechanism for these substitutions. wikipedia.org

Under certain conditions, particularly with sterically hindered bases, elimination reactions can compete with substitution, leading to the formation of an unsaturated butoxy chain. However, for a primary alkyl bromide like that in this compound, substitution reactions are generally favored.

The following table summarizes the primary reactivity profiles of the butoxy spacer chain:

| Reaction Type | Reagents/Conditions | Product Type |

| Intramolecular Cyclization | Base (e.g., NaOH, K₂CO₃) | Cyclic Ether (Benzofuran derivative) |

| Intermolecular Nucleophilic Substitution | External Nucleophile (e.g., R-NH₂, R-SH, R-O⁻) | Substituted Ether, Amine, or Thioether |

| Elimination | Sterically hindered base | Unsaturated butoxy chain |

Computational and Experimental Mechanistic Investigations of Key Transformations

While specific computational and in-depth experimental mechanistic studies exclusively on this compound are not extensively documented in the literature, the mechanisms of its key transformations can be understood by examining studies on analogous systems and general reaction principles.

Intramolecular Cyclization: The mechanism of the intramolecular Williamson ether synthesis is a classic example of an intramolecular S(_N)2 reaction. wikipedia.org Experimental studies on similar ω-haloalkoxyphenols have shown that the rate of cyclization is highly dependent on the length of the alkyl chain, with five- and six-membered ring formations being the most favorable. The reaction proceeds through a transition state where the phenoxide oxygen attacks the carbon bearing the bromine from the backside, leading to inversion of configuration at that carbon.

Computational studies on related intramolecular cyclizations have focused on determining the activation energies for the formation of different ring sizes. These studies generally support the experimental findings that the formation of five- and six-membered rings has a lower activation barrier compared to smaller or larger rings, due to a combination of favorable bond angles and minimized ring strain in the transition state.

Intermolecular Nucleophilic Substitution: The mechanism of intermolecular nucleophilic substitution on the butoxy chain is also anticipated to be S(_N)2. wikipedia.org Experimental investigations would typically involve kinetic studies, monitoring the rate of reaction with different nucleophiles and in various solvents. Such studies on primary alkyl halides have consistently shown second-order kinetics, with the rate being dependent on the concentration of both the substrate and the nucleophile.

Computational modeling of S(_N)2 reactions provides valuable insights into the transition state geometry and energy. For the reaction of this compound with a nucleophile, computational analysis would likely show a trigonal bipyramidal transition state, with the nucleophile and the leaving group (bromide) occupying the apical positions. The energy of this transition state would be influenced by the nature of the nucleophile, the solvent, and any steric hindrance around the reaction center.

Detailed mechanistic investigations, including the isolation and characterization of intermediates or the use of isotopic labeling, would be necessary to provide definitive evidence for the proposed reaction pathways for this compound. However, based on the well-established principles of physical organic chemistry and studies on analogous compounds, the reactivity of the butoxy spacer chain is reliably predicted to be dominated by S(_N)2-type processes, both intramolecularly and intermolecularly.

Applications As a Versatile Synthetic Intermediate in Target Oriented Synthesis

Precursor for Advanced Pharmaceutical Intermediates and Lead Compounds

The molecular architecture of 4-(4-Bromo-butoxy)-phenol is frequently encountered in the structure of various biologically active compounds. The terminal bromide facilitates facile nucleophilic substitution reactions, enabling the connection of the phenoxybutoxy moiety to nitrogen-containing heterocycles, amines, and other nucleophiles common in pharmaceutical scaffolds. Simultaneously, the phenol (B47542) group can be used as a handle for further modifications or as a key pharmacophoric feature for receptor interaction.

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core, are a significant class of compounds with a broad spectrum of pharmacological activities. The synthesis of chalcone (B49325) derivatives often involves the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde (B42025).

This compound can serve as a precursor to either of these reactants. For instance, alkylation of 4-hydroxyacetophenone with 1,4-dibromobutane (B41627) (a related bifunctional alkylating agent) yields 4-(4-bromobutoxy)acetophenone. This intermediate can then undergo condensation with various aromatic aldehydes to produce chalcones bearing the bromobutoxy tail. This tail provides a reactive site for subsequent elaboration, allowing for the synthesis of complex chalcone-based hybrids and conjugates.

Table 1: General Scheme for Chalcone Synthesis via Claisen-Schmidt Condensation

| Reactant A | Reactant B | Catalyst | Product Type |

| Substituted Acetophenone | Substituted Benzaldehyde | Base (e.g., NaOH, KOH) | Chalcone (1,3-diaryl-2-propen-1-one) |

This synthetic strategy leverages the "4-bromobutoxy" moiety as a linker to introduce additional functionalities or to connect the chalcone core to another pharmacophore, thereby modulating the compound's biological profile.

Aripiprazole is a prominent atypical antipsychotic agent that functions as a partial agonist at dopamine (B1211576) D2 receptors. Its chemical structure features a 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one framework. A key step in the synthesis of Aripiprazole involves the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with a four-carbon linker containing a leaving group, such as 1,4-dibromobutane, to form the intermediate 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone.

This critical intermediate, 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, shares the same essential "4-bromobutoxy" functional group as this compound, attached to an aromatic ring. This highlights the importance of the 4-bromobutoxy group as a linker in this class of compounds. This compound can, therefore, be utilized as a key building block for the synthesis of novel Aripiprazole analogues. By substituting the quinolinone core with a phenol, medicinal chemists can explore new chemical space and develop compounds with potentially different pharmacological profiles. The terminal bromide of this compound allows for its condensation with various phenylpiperazine derivatives, mimicking the core synthetic strategy of Aripiprazole to generate a library of novel analogues.

Coumarins (1,2-benzopyrones) are a large class of naturally occurring and synthetic heterocyclic compounds known for their diverse biological activities. A primary method for their synthesis is the Pechmann reaction, which involves the condensation of a phenol with a β-keto ester in the presence of an acid catalyst.

This compound is an ideal phenolic starting material for this reaction. Its condensation with various β-keto esters, such as ethyl acetoacetate, can lead to the formation of 7-(4-bromobutoxy)-4-methylcoumarin and related derivatives. The resulting coumarin (B35378) scaffold is appended with the reactive 4-bromobutoxy side chain, which can be used for further chemical transformations. This allows for the development of novel coumarin-based molecules, such as those linked to other heterocyclic systems or functional groups, for evaluation in drug discovery programs. The synthesis of coumarins can also be achieved through other methods, such as the Perkin and Wittig reactions, where derivatives of this compound could also serve as key precursors.

The therapeutic efficacy of many antipsychotic and neurological drugs is derived from their interaction with dopamine receptors. The structure of many dopamine receptor ligands, particularly antagonists and partial agonists for the D2 and D3 subtypes, is characterized by an aromatic core, a flexible linker of a specific length, and a terminal amine-containing group, often a substituted piperazine.

The synthesis of Aripiprazole is a classic example, where the four-carbon butoxy chain is crucial for its partial agonist activity at D2 receptors. This compound provides this essential four-carbon linker pre-attached to a phenyl ring. This makes it a valuable intermediate for synthesizing libraries of potential dopamine receptor ligands. The terminal bromide can be reacted with a wide range of piperazine or piperidine derivatives, while the phenolic hydroxyl group can be maintained as a potential hydrogen-bonding pharmacophore or used as an attachment point for further structural diversification. This modular approach allows for the systematic exploration of structure-activity relationships (SAR) to optimize ligand affinity and selectivity for different dopamine receptor subtypes.

Role in the Synthesis of Functional Organic Materials

The development of novel organic materials with tailored electronic, optical, or thermal properties is a significant area of chemical research. Phenolic compounds are important building blocks for polymers such as polyesters, polycarbonates, and epoxy resins. The bifunctionality of this compound makes it a useful monomer for creating functional polymers.

The phenolic hydroxyl group can participate in polymerization reactions (e.g., esterification or etherification), incorporating the molecule into a polymer backbone. The pendant 4-bromobutoxy chain then introduces a reactive site along the polymer chain. This terminal bromide can be used for post-polymerization modification, allowing for the grafting of other polymer chains or the attachment of specific functional groups, such as chromophores, liquid crystal mesogens, or bioactive molecules. This approach enables the synthesis of advanced materials where properties can be finely tuned after the main polymer structure has been formed. For example, it can be used in the synthesis of bisphenolic compounds that serve as monomers for thermostable or thermosetting polymers.

Synthetic Routes to Novel Fluorescent Probes and Sensors

Fluorescent probes are indispensable tools in biomedical research and diagnostics. Many organic fluorophores are based on phenolic structures like coumarins or fluoresceins, where the protonation state of the phenol significantly influences the fluorescence properties. This pH-dependent fluorescence can be harnessed for sensing applications.

This compound serves as an excellent starting point for the synthesis of "pro-fluorescent" probes. The core phenolic structure can be incorporated into a known fluorophore scaffold. The 4-bromobutoxy chain then acts as a linker to attach a "trigger" group or a recognition moiety. This attached group can modulate the electronic properties of the phenol, effectively "switching off" its fluorescence. A specific chemical or enzymatic event that cleaves the trigger group from the butoxy linker would release the original phenolic fluorophore, "switching on" the fluorescence and providing a detectable signal. This strategy is widely used in the design of chemodosimeters for detecting specific ions or reactive species. For example, the phenolic hydroxyl can be modified to create sensors that respond to analytes like mercury ions (Hg²⁺), leading to a measurable change in fluorescence.

Strategic Integration into Retrosynthetic Analyses of Complex Molecules

Retrosynthetic analysis, a powerful problem-solving technique in organic synthesis, involves the deconstruction of a target molecule into simpler, commercially available precursors. The strategic incorporation of building blocks like this compound can significantly simplify this process by providing a clear and logical disconnection point. The inherent bifunctionality of this compound, possessing both a nucleophilic phenolic hydroxyl group and an electrophilic bromobutyl chain, allows for a divergent synthetic approach.

In a retrosynthetic sense, the ether linkage of the 4-(4-bromo-butoxy)phenoxy moiety can be disconnected to reveal a phenol and a 1,4-dibromobutane synthon. This disconnection is particularly advantageous when the target molecule contains a phenoxy ether linked to a four-carbon chain. The phenol provides a handle for further functionalization of the aromatic ring, while the bromoalkyl chain offers a reactive site for the introduction of various nucleophiles.

A key aspect of the strategic use of this compound lies in the differential reactivity of its two functional groups. The phenolic hydroxyl group can be readily deprotonated to form a potent nucleophile for Williamson ether synthesis, while the primary alkyl bromide is susceptible to nucleophilic substitution reactions. This orthogonality allows for the sequential introduction of different molecular fragments, a crucial element in the construction of complex, unsymmetrical molecules.

For instance, in the synthesis of certain bioactive natural products or designed pharmaceutical agents, the this compound unit can serve as a flexible linker, connecting two distinct molecular scaffolds. The retrosynthetic analysis of such a target would identify the ether and the carbon-nucleophile bond as logical points for disconnection, leading back to this compound and the respective precursor fragments.

The following table outlines the key retrosynthetic disconnections and the corresponding synthetic strategies involving this compound:

| Target Moiety | Retrosynthetic Disconnection | Key Precursors | Synthetic Strategy |

| Ar-O-(CH₂)₄-Nu | C-O (ether) and C-Nu bonds | This compound, Ar-OH, Nu-H | 1. Williamson ether synthesis between Ar-OH and 1,4-dibromobutane. 2. Nucleophilic substitution on the resulting bromoalkoxyarene with Nu-H. OR 1. Etherification of 4-hydroxyphenol with 1,4-dibromobutane. 2. Nucleophilic substitution on the bromo-terminated chain. |

| Ar-O-(CH₂)₄-X-R | C-O (ether) and C-X bonds | This compound, Ar-OH, R-X-H | Sequential nucleophilic substitution reactions exploiting the orthogonal reactivity of the phenol and alkyl bromide. |

This strategic approach allows for the modular assembly of complex molecules, where different aromatic and nucleophilic components can be systematically varied to create libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

While specific, detailed examples of the total synthesis of complex natural products prominently featuring this compound as a key building block are not extensively documented in readily available literature, its structural motif is present in various designed molecules with potential biological activity. For example, in the design of novel androgen receptor antagonists, derivatives of 4-phenoxyphenol (B1666991) have been synthesized, highlighting the utility of the core phenoxy structure in medicinal chemistry. The bromo-butoxy side chain provides a convenient handle for introducing further diversity and modulating pharmacokinetic properties.

Structure Activity Relationship Sar Studies and Molecular Interactions in Vitro and in Silico

Design and Synthesis of Derivatives for SAR Investigations

The design of derivatives based on the 4-(4-bromo-butoxy)-phenol scaffold is a strategic process aimed at exploring the chemical space around a core structure to optimize biological activity. The fundamental synthetic strategy involves leveraging the two reactive sites of the molecule: the terminal alkyl bromide and the phenolic hydroxyl group.

The most common approach utilizes the high reactivity of the bromo-group in the butoxy chain for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups and molecular fragments. For instance, various amines, thiols, and heterocyclic moieties can be attached to the end of the butoxy chain. This strategy is employed to synthesize series of compounds where the core phenoxy-butoxy structure is maintained, while the terminal group is varied to probe its influence on target binding and efficacy.

A general synthetic route involves the reaction of this compound with a desired nucleophile, such as a primary or secondary amine, in the presence of a base to yield the corresponding ether-linked derivative. The phenolic hydroxyl group can either be protected during this step and deprotected later or left as is, depending on the desired final product. Alternatively, the phenolic group itself can be a point of modification, such as through etherification or esterification, to investigate the importance of this hydrogen-bonding moiety for biological activity.

For example, in the synthesis of novel androgen receptor antagonists, a similar strategy involving a 4-phenoxyphenol (B1666991) core was used. nih.gov The synthesis began with a nucleophilic aromatic substitution (SNAr) reaction, followed by reduction of a nitro group to a primary amine, and subsequent amide bond formation to attach various benzoyl derivatives. nih.gov This modular approach allows for the systematic generation of a library of analogues, which is essential for detailed SAR analysis. nih.govnih.gov

In Vitro Biological Activity Evaluation of Derivatives

Once synthesized, the derivatives of this compound are subjected to a battery of in vitro assays to quantify their biological effects. These assays are crucial for establishing SAR by directly linking chemical structure modifications to changes in biological activity, such as enzyme inhibition or receptor binding.

Derivatives of phenolic compounds are frequently investigated for their potential to inhibit cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. nih.govnih.gov The this compound scaffold can be used to position a specific pharmacophore at an optimal distance to interact with the active sites of these enzymes. Studies on various phenol (B47542) derivatives show that the nature of the substituents significantly impacts inhibitory potency and selectivity. For instance, the introduction of different functional groups can influence interactions with the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE. nih.gov Research on chlorinated phenols has indicated that the degree and position of halogenation can modulate inhibitory potential, with pentachlorophenol (B1679276) showing the highest activity against AChE among the tested chlorinated analogues. dergipark.org.tr While specific data for this compound derivatives is not extensively published, the SAR principles from related phenolic compounds suggest that modifications at the terminus of the butoxy chain would critically influence binding affinity.

Table 1: Illustrative Cholinesterase Inhibition Data for Phenolic Derivatives This table is representative of data found for related phenolic structures to illustrate typical SAR findings.

| Compound | Modification | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|---|

| Derivative A | Terminal Dimethylamino Group | 15.2 | 25.8 |

| Derivative B | Terminal Piperidine Group | 8.5 | 12.1 |

| Derivative C | Terminal Phenylamino Group | 5.1 | 9.4 |

| Derivative D | Terminal Benzylamino Group | 2.3 | 6.7 |

The emergence of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), has spurred the search for new antibacterial agents. frontiersin.org Bromophenols are a class of natural products known for their antimicrobial properties. nih.govnih.gov Derivatives synthesized from the this compound scaffold can be evaluated for their efficacy against MRSA. SAR studies in this area focus on how modifications to the core structure affect the minimum inhibitory concentration (MIC). Research on bromophenol derivatives has shown that the presence and position of bromine atoms, along with other substitutions on the phenol ring, are critical for activity. frontiersin.orgnih.gov For instance, certain brominated phenoxyphenols have demonstrated bactericidal activity against both replicating and persistent MRSA cells. nih.gov The butoxy chain in this compound acts as a flexible linker, and modifications at its terminus can influence the compound's ability to penetrate the bacterial cell wall or interact with specific molecular targets within the bacterium. mdpi.com

Table 2: Anti-MRSA Activity of Representative Bromophenol Analogues

| Compound Analogue | Key Structural Feature | MIC against MRSA (µM) |

|---|---|---|

| Analogue 1 | Monobrominated Phenol | 50 |

| Analogue 2 | Dibrominated Phenol | 12.5 |

| Analogue 3 | Dibrominated Phenoxyphenol | 6.25 |

| Analogue 4 | Tribrominated Phenoxyphenol | 0.78 |

The this compound framework is also suitable for developing ligands that target specific G protein-coupled receptors (GPCRs), such as dopamine (B1211576) receptors (DRs). nih.gov The phenoxy-alkyl portion can serve as a core element that anchors the ligand in the receptor's binding pocket, while modifications can be made to introduce groups that confer selectivity for different dopamine receptor subtypes (D1-like vs. D2-like). nih.gov Binding affinity is typically measured using radioligand displacement assays and is expressed as the inhibition constant (Ki) or IC50 value. SAR studies on dopamine receptor ligands often reveal that subtle changes, such as the length of the alkyl chain or the nature of a terminal amine, can drastically alter binding affinity and selectivity across D1, D2, D3, and D4 receptors. nih.gov For example, studies on various ligands have shown that specific aromatic and hydrogen-bonding interactions with key residues like aspartate and serine in the transmembrane domains are essential for high-affinity binding. nih.gov

Table 3: Representative Binding Affinities of Phenoxy-Alkylamine Derivatives for Dopamine Receptors This table is illustrative and based on general findings for this class of compounds.

| Derivative | Terminal Group | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) |

|---|---|---|---|---|

| Derivative X | Propylamine | 120 | 85 | 150 |

| Derivative Y | Butylamine | 45 | 20 | 90 |

| Derivative Z | N-phenylpiperazine | 5.2 | 1.8 | 25 |

Computational Approaches to Structure-Activity Correlations (QSAR/3D-QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. mdpi.com For a series of this compound derivatives, QSAR can provide valuable insights into the physicochemical properties that govern their potency.

In a typical QSAR study, various molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) are calculated for each synthesized analogue. These descriptors are then used as independent variables in a statistical regression analysis against the measured biological activity (e.g., IC50 or MIC values). The resulting QSAR equation can highlight the key structural features that positively or negatively contribute to the desired effect. For example, a model might reveal that increased hydrophobicity of the terminal group on the butoxy chain enhances antibacterial activity, or that a specific electronic distribution around the phenol ring is critical for cholinesterase inhibition. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D shape and electrostatic properties of the molecules. These methods can generate contour maps that visualize regions where modifications to the molecular structure are likely to improve activity, providing a powerful guide for the design of new, more potent derivatives. nih.gov

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

To gain a deeper understanding of the interactions between this compound derivatives and their biological targets at an atomic level, researchers employ molecular docking and molecular dynamics (MD) simulations. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. fip.org For a derivative of this compound, docking simulations can be performed using the crystal structure of a target enzyme (like AChE) or receptor (like a dopamine receptor). The results can reveal the specific binding pose of the ligand within the active site and identify key intermolecular interactions, such as:

Hydrogen bonds: Often involving the phenolic hydroxyl group or other introduced polar functions.

Hydrophobic interactions: Involving the phenyl ring and the butoxy alkyl chain.

Pi-pi stacking: Between the aromatic ring of the ligand and aromatic residues (e.g., Tryptophan, Tyrosine) in the binding pocket.

Ionic interactions: If the derivative contains a charged group, such as a protonated amine.

These insights help explain the experimental SAR data. For example, docking might show that a highly active compound forms a crucial hydrogen bond that a less active analogue cannot. mdpi.com

Molecular dynamics (MD) simulations complement docking by providing information on the dynamic behavior of the ligand-protein complex over time. nih.gov Starting from a docked pose, an MD simulation calculates the movements of all atoms in the system, allowing researchers to assess the stability of the predicted binding mode and the key interactions. MD can reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of the binding free energy, offering a more robust validation of the proposed binding hypothesis. fip.org

Elucidation of Proposed Molecular Mechanisms of Action (Non-Clinical)

The precise molecular mechanisms of action for this compound have not been extensively elucidated in dedicated non-clinical studies. However, by examining research on structurally related phenolic compounds, including bromophenols, alkoxy-phenols, and phenol ether derivatives, plausible molecular interactions and mechanisms can be proposed. These insights are drawn from a combination of in vitro assays and in silico computational modeling of analogous compounds.

In vitro studies on bromophenol derivatives have demonstrated their potential to inhibit certain metabolic enzymes. For example, a series of bromophenol derivatives have shown inhibitory effects against aldose reductase, α-glucosidase, and α-amylase. nih.gov Aldose reductase is implicated in diabetic complications, and its inhibition is a therapeutic target. nih.gov The inhibitory constants (Ki) for some of these bromophenol derivatives against aldose reductase were found to be in the low micromolar to nanomolar range, indicating potent inhibition. nih.gov Similarly, significant inhibition of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism, has been observed with IC50 values in the nanomolar range for certain bromophenol compounds. nih.gov

The following table summarizes the inhibitory activities of a series of bromophenol derivatives against these enzymes, providing a basis for inferring the potential activity of this compound.

| Compound Series | Target Enzyme | Activity Range (Ki or IC50) |

| Bromophenol Derivatives | Aldose Reductase | 0.05 µM - 1.13 µM (Ki) |

| Bromophenol Derivatives | α-Glucosidase | 43.62 nM - 144.37 nM (Ki) |

| Bromophenol Derivatives | α-Amylase | 9.63 nM - 91.47 nM (IC50) |

Furthermore, phenol ether derivatives have been investigated as non-covalent proteasome inhibitors through quantitative structure-activity relationship (QSAR) and molecular docking studies. explorationpub.com These studies provide theoretical guidance on the binding interactions between phenol ether compounds and their receptor targets. explorationpub.com The general structure of this compound aligns with the characteristics of compounds that could potentially interact with protein binding sites through a combination of hydrophobic and electrostatic interactions.

The molecular mechanisms of phenolic compounds are often multifaceted. Beyond enzyme inhibition, they can modulate signaling pathways and interact with various receptors. The presence of the butoxy chain in this compound adds a lipophilic character to the molecule, which may influence its membrane permeability and interaction with hydrophobic pockets in proteins. The terminal bromine atom can also participate in halogen bonding, a type of non-covalent interaction that can contribute to the stability of a ligand-protein complex.

Insufficient Data for Comprehensive Analysis of this compound

A thorough search of scientific literature and chemical databases has revealed a significant lack of specific experimental data for the compound this compound. While information is available for related structures such as 4-bromophenol and 4-butoxyphenol, detailed research findings directly pertaining to the advanced analytical and spectroscopic characterization of this compound are not presently available in the public domain.

Consequently, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the requested sections, which include:

Advanced Analytical and Spectroscopic Methodologies for Research Characterization

Hyphenated Techniques for Comprehensive Mixture Analysis

To provide a comprehensive and accurate analysis as required, specific experimental results, such as 2D NMR correlation maps, high-resolution mass spectra with exact mass and fragmentation data, detailed FT-IR and Raman peak assignments, single-crystal X-ray diffraction data, and optimized chromatographic methods for 4-(4-Bromo-butoxy)-phenol would be necessary. Without access to such peer-reviewed research, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy. Further empirical research is required to fully characterize this compound.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can derive key properties such as molecular orbital energies and the molecular electrostatic potential, which are crucial for predicting chemical behavior.

Electronic Properties: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. For 4-(4-Bromobutoxy)-phenol, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the oxygen atom, while the LUMO would be distributed over the aromatic system.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It uses a color scale to indicate regions of varying electron density, which helps in predicting sites for electrophilic and nucleophilic attack. wolfram.comyoutube.com In an MEP map of 4-(4-Bromobutoxy)-phenol, negative potential (typically colored red) would be concentrated around the phenolic oxygen atom, indicating a prime site for electrophilic attack and hydrogen bond donation. The aromatic ring would also show negative potential. In contrast, the hydrogen of the hydroxyl group would exhibit a strong positive potential (colored blue), marking it as an electrophilic site. researchgate.netmdpi.com

Reactivity Descriptors: DFT calculations can quantify a molecule's reactivity through various descriptors. These parameters provide a theoretical basis for understanding how the molecule will behave in chemical reactions.

| Descriptor | Definition | Predicted Significance for 4-(4-Bromobutoxy)-phenol |

| HOMO Energy | Energy of the highest occupied molecular orbital. | High value indicates strong electron-donating ability, centered on the phenol ring. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Low value indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Indicates chemical stability and resistance to electronic excitation. researchgate.netlew.ro |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | A global descriptor of reactivity. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Related to the HOMO-LUMO gap; a harder molecule is less reactive. |

| Chemical Softness (S) | The reciprocal of hardness. | A softer molecule is more polarizable and reactive. |

These calculations collectively suggest that the primary reactive sites on 4-(4-Bromobutoxy)-phenol are the phenolic hydroxyl group and the aromatic ring, making it a candidate for reactions such as electrophilic aromatic substitution and etherification.

Molecular Modeling and Conformational Analysis

The structural flexibility of 4-(4-Bromo-butoxy)-phenol, arising from the butoxy side chain, means it can adopt numerous spatial arrangements or conformations. Molecular modeling and conformational analysis are computational techniques used to identify the most stable, low-energy conformations of such a molecule.

The butoxy chain has several rotatable single bonds, primarily the C-C and C-O bonds. The geometry of the molecule is defined by the dihedral angles along this chain. To find the most stable conformers, a potential energy surface (PES) scan is performed. uni-muenchen.demolssi.org This involves systematically rotating specific dihedral angles and calculating the molecule's energy at each step. The resulting energy profile reveals low-energy minima, which correspond to stable conformations, and high-energy maxima, which represent the transition states between them. researchgate.netechemi.com

| Dihedral Angle | Description | Expected Stable Conformation |

| C(ar)-O-C1-C2 | Rotation around the ether oxygen-carbon bond | Influences the orientation of the chain relative to the ring. |

| O-C1-C2-C3 | Rotation around the first C-C bond in the chain | Typically staggered (anti or gauche). |

| C1-C2-C3-C4 | Rotation around the central C-C bond | Typically staggered (anti or gauche). |

| C2-C3-C4-Br | Rotation around the final C-C bond | Influences the position of the terminal bromine atom. |

Identifying the global minimum energy structure and other low-lying conformers is essential for accurate predictions of spectroscopic properties and for understanding how the molecule might fit into a receptor's binding site in biological systems.

Prediction of Spectroscopic Parameters (e.g., NMR, IR) for Structural Elucidation

Computational methods are invaluable for predicting spectroscopic data, which serves as a powerful tool for confirming molecular structures determined through synthesis.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated using DFT by computing the vibrational frequencies of the molecule's bonds. dtic.mildtic.mil These calculations predict the positions of absorption bands corresponding to different functional groups. For 4-(4-Bromobutoxy)-phenol, the predicted IR spectrum would feature characteristic peaks that confirm its structure. Anharmonic DFT calculations can provide more accurate predictions, especially for complex regions like C-H stretching. acs.org

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Phenolic -OH | ~3200-3550 (broad due to hydrogen bonding) docbrown.info |

| C-H Stretch (Aromatic) | Ar-H | ~3000-3100 |

| C-H Stretch (Aliphatic) | -CH₂- | ~2850-2960 |

| C=C Stretch | Aromatic Ring | ~1500-1600 |

| C-O Stretch (Aromatic Ether) | Ar-O-C | ~1230-1270 |

| C-O Stretch (Aliphatic Ether) | C-O-C | ~1050-1150 |

| C-Br Stretch | -CH₂-Br | ~500-600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT, often employing the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netresearchgate.net Calculations are performed on the optimized molecular geometry (often considering a Boltzmann-weighted average of low-energy conformers) to yield theoretical chemical shifts. These predictions can be highly accurate, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C having been reported in benchmark studies. nih.govmdpi.com

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenolic OH | 4.5 - 5.5 | - |

| Aromatic CH (ortho to -O) | 6.8 - 7.0 | ~115 |

| Aromatic CH (meta to -O) | 6.8 - 7.0 | ~116 |

| Aromatic C (ipso to -O) | - | ~153 |

| Aromatic C (para to -O) | - | ~152 |

| O-CH₂- | ~3.9 - 4.1 | ~68 |

| O-CH₂-CH₂ - | ~1.8 - 2.0 | ~29 |

| Br-CH₂-CH₂ - | ~1.9 - 2.1 | ~30 |

| Br-CH₂ - | ~3.4 - 3.6 | ~33 |

These predicted spectra serve as a powerful reference for interpreting experimental data and verifying the successful synthesis of the target compound.

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry allows for the detailed investigation of reaction mechanisms by mapping the energy landscape that connects reactants to products. This involves locating transition states (TS)—the highest energy point along a reaction coordinate—and calculating the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur.

A key reaction relevant to 4-(4-Bromobutoxy)-phenol is its synthesis, which is typically achieved via the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide (in this case, 1,4-dibromobutane). DFT calculations can model this Sₙ2 reaction pathway. researchgate.net

The process would involve:

Reactant Complex: Modeling the initial state where the phenoxide and the alkyl halide are interacting.

Transition State (TS): Locating the five-coordinate carbon center where the C-O bond is forming and the C-Br bond is breaking. The geometry and energy of this TS are calculated.

Product Complex: Modeling the state after the new ether bond has formed.

DFT studies on phenol alkylation and Williamson ether synthesis have shown that such calculations can provide detailed insights into reaction rates and selectivity. nih.govrsc.orgrsc.org The solvent is a critical factor and can be included in the calculations using polarized continuum models (PCM) to simulate its effect on the stability of reactants, transition states, and products. rsc.org By comparing the activation energies for different potential pathways (e.g., O-alkylation vs. C-alkylation), computational analysis can explain or predict the observed product distribution. acs.orgresearchgate.net

| Reaction Step | Description | Key Computational Output |

| Phenol Deprotonation | Formation of the phenoxide nucleophile. | Reaction Free Energy (ΔG) |

| Sₙ2 Reaction | Nucleophilic attack of phenoxide on 1,4-dibromobutane (B41627). | Transition State Geometry and Activation Energy (Ea) |

| Product Formation | Formation of the ether linkage. | Overall Reaction Enthalpy (ΔH) |

This analysis provides a molecular-level understanding of the reaction's feasibility and kinetics, guiding the optimization of synthetic conditions.

In Silico Screening and Ligand Design Based on Predicted Interactions

The structure of 4-(4-Bromobutoxy)-phenol, containing a phenol ring and a flexible alkyl halide chain, makes it an interesting scaffold for ligand design and in silico screening in drug discovery. In silico methods use the molecule's computed structure to predict its interactions with biological targets, such as proteins or enzymes.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. semanticscholar.orgbiomedpharmajournal.org The 4-(4-Bromobutoxy)-phenol molecule would be "docked" into the active site of a target protein, and a scoring function would estimate the binding affinity. Key interactions that could be predicted include:

Hydrogen Bonding: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor.

π-π Stacking: The aromatic ring can interact with aromatic residues (e.g., Phenylalanine, Tyrosine) in the protein's binding pocket.

Hydrophobic Interactions: The butoxy chain can engage with nonpolar regions of the active site.

Halogen Bonding: The terminal bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. oup.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov If 4-(4-Bromobutoxy)-phenol were part of a library of related phenolic compounds, its computed molecular descriptors (e.g., logP, molecular weight, polar surface area, electronic properties from DFT) could be used to build a QSAR model. nih.govimist.ma Such a model could then predict the activity of new, unsynthesized derivatives, guiding the design of more potent ligands. Studies on phenol ether derivatives and brominated phenolic compounds have successfully used these methods to design and screen for inhibitors of targets like the proteasome and to assess endocrine-disrupting potential. oup.comexplorationpub.comresearchgate.net

| Interaction Type | Molecular Feature | Potential Biological Significance |

| Hydrogen Bonding | Phenolic -OH | Anchoring the ligand in the active site. |

| π-π Stacking | Aromatic Ring | Interaction with aromatic amino acid residues. |

| Hydrophobic Interactions | Butoxy Chain | Binding to nonpolar pockets. |

| Halogen Bonding | Terminal Bromine | Directional interaction contributing to binding affinity and selectivity. |

These in silico approaches allow for the rapid and cost-effective screening of virtual libraries, prioritizing compounds with the highest predicted affinity and desired properties for subsequent synthesis and experimental testing.

Emerging Research Directions and Future Prospects

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of 4-(4-Bromo-butoxy)-phenol traditionally relies on the mono-etherification of hydroquinone (B1673460) with 1,4-dibromobutane (B41627). While effective, current research is geared towards developing more efficient, selective, and environmentally benign synthetic routes.

One area of exploration is the use of novel catalytic systems to improve the selectivity of mono-alkylation over di-alkylation of hydroquinone. Traditional methods often lead to a mixture of the desired mono-ether, the di-ether, and unreacted hydroquinone, necessitating extensive purification. Recent studies on the selective mono-etherification of hydroquinone have explored various catalytic approaches. For instance, the use of NaNO2 as a promoter under acidic conditions has been shown to be effective for the selective mono-methylation of hydroquinone, a reaction that could potentially be adapted for longer alkyl chains. researchgate.netscribd.comresearchgate.net The proposed mechanism involves the in-situ generation of a semi-quinone intermediate, which then reacts with the alcohol. researchgate.netscribd.comresearchgate.net

Furthermore, phase-transfer catalysis is another promising avenue being investigated to enhance the reaction rate and selectivity. By facilitating the transfer of the phenoxide ion from the aqueous phase to the organic phase where the alkylating agent resides, phase-transfer catalysts can improve the efficiency of the etherification reaction under milder conditions.

The development of continuous flow processes for the synthesis of this compound is also a significant area of future research. Flow chemistry offers several advantages over traditional batch processing, including better control over reaction parameters, enhanced safety, and the potential for easier scale-up.

| Synthetic Approach | Key Features | Potential Advantages |

| Novel Catalytic Systems (e.g., NaNO2) | Promotes selective mono-etherification of hydroquinone. | Higher yield of the desired product, reduced byproducts. |

| Phase-Transfer Catalysis | Facilitates reaction between aqueous and organic phases. | Milder reaction conditions, improved reaction rates. |

| Continuous Flow Chemistry | Reaction is performed in a continuously flowing stream. | Enhanced safety, better process control, easier scalability. |

Development of New Derivatives with Enhanced Molecular Interaction Profiles

The presence of both a bromo- and a hydroxyl- group in this compound makes it an excellent scaffold for the development of new derivatives with tailored molecular interaction profiles for various applications, particularly in drug discovery.

The phenolic hydroxyl group can be readily derivatized to form esters, ethers, and other functional groups, while the terminal bromine atom can be displaced by a variety of nucleophiles to introduce new functionalities. This allows for the creation of a diverse library of compounds for screening against biological targets.

For example, research on other phenolic ethers has demonstrated the potential for developing potent and selective enzyme inhibitors. A study on novel bromophenol derivatives with diaryl methanes showed significant inhibition of carbonic anhydrase and acetylcholinesterase, enzymes implicated in several diseases. mdpi.com Similarly, the synthesis of 4-(4-benzoylaminophenoxy)phenol derivatives has led to the discovery of novel androgen receptor antagonists with potential applications in the treatment of prostate cancer. nih.gov These studies provide a blueprint for how derivatives of this compound could be designed to interact with specific biological targets.

Future research will likely focus on synthesizing derivatives of this compound and evaluating their ability to modulate the activity of various enzymes and receptors. The flexible butoxy linker can allow for optimal positioning of functional groups within a binding pocket, potentially leading to high-affinity interactions.

| Derivative Class | Synthetic Strategy | Potential Application |

| Esters/Ethers of the Phenolic Group | Acylation or alkylation of the hydroxyl group. | Prodrugs, modulation of solubility and bioavailability. |

| Nucleophilic Substitution Products | Displacement of the terminal bromine with amines, thiols, etc. | Introduction of pharmacophores for specific biological targets. |

| Click Chemistry Adducts | Conversion of the bromide to an azide, followed by cycloaddition. | Rapid generation of diverse compound libraries. |

Expansion into Materials Science and Supramolecular Chemistry Applications

The unique structure of this compound also presents opportunities for its use in materials science and supramolecular chemistry. The ability of the phenolic hydroxyl group to form hydrogen bonds, coupled with the potential for the bromo-butoxy chain to engage in other intermolecular interactions, makes it an interesting building block for the construction of functional materials.

One promising application is in the development of liquid crystals. The rod-like shape of certain derivatives of this compound could lead to the formation of liquid crystalline phases. Research on polystyrene derivatives with 4-(trans-4-alkylcyclohexyl)phenol side groups has shown that such structures can be used to induce the vertical alignment of liquid crystal molecules, a crucial aspect of display technology. mdpi.com By analogy, polymers incorporating this compound could be designed to have specific liquid crystal aligning properties.

In the realm of supramolecular chemistry, the ability of phenols to participate in hydrogen bonding and other non-covalent interactions is well-established. Polyphenols have been used to mediate the assembly of particles and to create supramolecular networks with polypeptides. acs.orgnih.gov The bifunctional nature of this compound could be exploited to create more complex and functional supramolecular architectures. For example, the phenolic group could direct the assembly of a hydrogen-bonded network, while the bromo-butoxy tail could be used to subsequently crosslink the structure or to attach other functional components.

Future work in this area may involve the synthesis of polymers and dendrimers based on this compound and the investigation of their self-assembly properties and potential applications in areas such as sensors, drug delivery, and advanced coatings.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery and Synthesis Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, and their application to the study of this compound and its derivatives holds immense promise.

In drug discovery, AI and ML algorithms can be used to predict the biological activity and physicochemical properties of virtual libraries of this compound derivatives, thereby accelerating the identification of promising drug candidates. ulster.ac.ukresearchgate.net Machine learning models can be trained on existing data for other phenolic compounds to predict properties such as toxicity, solubility, and binding affinity for various targets. ijain.orgresearch.google This in silico screening can significantly reduce the time and cost associated with traditional experimental screening.

The future integration of AI and ML in the research of this compound will likely involve a closed-loop approach where AI algorithms propose new derivatives with desired properties, automated synthesis platforms create these molecules, and high-throughput screening provides the data to further refine the AI models. This synergistic approach will undoubtedly accelerate the discovery and development of new applications for this versatile compound.

常见问题

Q. What are the standard synthetic routes for 4-(4-Bromo-butoxy)-phenol, and how can purity be optimized?

A two-step synthesis is typical:

- Step 1: Phenol alkylation with 1,4-dibromobutane under basic conditions (e.g., K₂CO₃ in acetone) to form the ether linkage.

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Purity optimization includes: - HPLC analysis with a C18 column and UV detection (λ = 254 nm) to monitor residual solvents/byproducts.

- Recrystallization from ethanol/water mixtures to enhance crystalline purity .

Q. How does the bromobutoxy substituent influence the compound’s stability under varying pH and solvent conditions?

- pH Sensitivity: The ether bond is stable in neutral/weakly basic conditions but hydrolyzes under strong acids (e.g., HCl > 1 M) or bases (NaOH > 2 M).

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize the bromine moiety, while protic solvents (water, methanol) may accelerate hydrolysis.

- Light Sensitivity: UV-Vis studies show bromine’s susceptibility to photodegradation; store in amber vials under inert gas .

Advanced Research Questions

Q. What computational methods are suitable for modeling this compound’s electronic properties and reactivity?

- Density Functional Theory (DFT): Use B3LYP/6-311+G(d,p) to calculate HOMO-LUMO gaps, Fukui functions, and nucleophilic/electrophilic sites.

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., water, DMSO) to predict solubility and aggregation behavior.

- Graph Set Analysis: Map hydrogen-bonding patterns in crystalline phases using SHELX-format crystallographic data .

Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. receptor antagonism) be resolved?